molecular formula C9H14OS B14689752 3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane CAS No. 24362-76-3

3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane

Cat. No.: B14689752
CAS No.: 24362-76-3
M. Wt: 170.27 g/mol
InChI Key: MXUVHTVKWNJQHY-UHFFFAOYSA-N
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Description

3-Oxa-7-thiatricyclo[33301,5]undecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions that form the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow processes and the use of robust catalysts to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxabicyclo[3.2.1]octane
  • 11-Oxatricyclo[5.3.1.0]undecane

Uniqueness

3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

24362-76-3

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

3-oxa-7-thiatricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C9H14OS/c1-2-8-4-10-5-9(8,3-1)7-11-6-8/h1-7H2

InChI Key

MXUVHTVKWNJQHY-UHFFFAOYSA-N

Canonical SMILES

C1CC23COCC2(C1)CSC3

Origin of Product

United States

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